2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
CAS No.: 1015581-03-9
Cat. No.: VC11798321
Molecular Formula: C26H30N4O4
Molecular Weight: 462.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1015581-03-9 |
|---|---|
| Molecular Formula | C26H30N4O4 |
| Molecular Weight | 462.5 g/mol |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |
| Standard InChI | InChI=1S/C26H30N4O4/c1-16-13-24(27-12-11-18-7-9-20(31-3)22(14-18)33-5)30-26(28-16)17(2)25(29-30)19-8-10-21(32-4)23(15-19)34-6/h7-10,13-15,27H,11-12H2,1-6H3 |
| Standard InChI Key | JVFXFAPTZNURAS-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(C(=NN2C(=C1)NCCC3=CC(=C(C=C3)OC)OC)C4=CC(=C(C=C4)OC)OC)C |
| Canonical SMILES | CC1=NC2=C(C(=NN2C(=C1)NCCC3=CC(=C(C=C3)OC)OC)C4=CC(=C(C=C4)OC)OC)C |
Introduction
The compound 2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine belongs to the class of pyrazolo[1,5-a]pyrimidines. These heterocyclic compounds are recognized for their diverse applications in medicinal chemistry, particularly as inhibitors of key biological processes such as ATP synthase in Mycobacterium tuberculosis (M.tb). This article provides a comprehensive overview of the synthesis, structural analysis, and potential applications of this compound.
Structural Characteristics
The compound features:
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Core Structure: A pyrazolo[1,5-a]pyrimidine scaffold.
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Substituents:
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Two 3,4-dimethoxyphenyl groups attached at positions 2 and as part of the N-substituent.
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Methyl groups at positions 3 and 5 on the pyrazolo[1,5-a]pyrimidine ring.
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This molecular architecture suggests potential bioactivity due to the electron-donating methoxy groups and the hydrophobic methyl substitutions.
Synthesis
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves:
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Condensation Reactions: Reaction of substituted hydrazines with β-ketoesters to form pyrazole intermediates.
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Cyclization: Conversion into pyrazolopyrimidine systems using formamide or other cyclizing agents.
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Functionalization: Introduction of substituents like dimethoxyphenyl groups via nucleophilic substitution or reductive amination.
For this specific compound:
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The dimethoxyphenyl moieties are likely introduced through alkylation or reductive amination reactions involving appropriate precursors .
Biological Activity
Pyrazolo[1,5-a]pyrimidines have been extensively studied for their pharmacological properties. The compound's structure indicates potential activity in the following areas:
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Anti-Tuberculosis Activity:
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Enzyme Inhibition:
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Fluorescent Properties:
Applications
This compound holds promise in various fields:
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Drug Development:
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Potential lead compound for anti-tuberculosis drugs.
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Basis for kinase inhibitors targeting cancer or inflammatory pathways.
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Chemical Biology Tools:
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Fluorescent derivatives could be employed in cellular imaging or as chemosensors.
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Comparative Data Table
| Property/Feature | Description |
|---|---|
| Core Scaffold | Pyrazolo[1,5-a]pyrimidine |
| Substituents | Dimethoxyphenyl (x2), methyl (x2) |
| Biological Target | ATP synthase (Mycobacterium tuberculosis), kinases |
| Synthetic Strategy | Condensation → Cyclization → Functionalization |
| Potential Applications | Anti-tuberculosis drugs, enzyme inhibitors, fluorescent probes |
| Physicochemical Attributes | Lipophilic; moderate solubility in polar organic solvents |
Research Gaps and Future Directions
While promising, further studies are required to:
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Optimize the synthesis for higher yields and fewer steps.
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Conduct detailed structure–activity relationship (SAR) studies to identify critical functional groups for bioactivity.
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Evaluate pharmacokinetics and toxicity profiles in preclinical models.
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